![molecular formula C10H8Br2O2 B1466113 4,8-dibromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one CAS No. 1189817-60-4](/img/structure/B1466113.png)
4,8-dibromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- 4,8-dibromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one and its derivatives have been extensively studied for their synthesis and structural properties. Li et al. (2017) synthesized various 3,4-dihydro-1-benzoxepin-5(2H)-one derivatives and analyzed their crystal structures, demonstrating their potential in forming one-dimensional chains and three-dimensional networks through hydrogen bonds and C-H...O interactions. These structural insights are crucial for understanding the chemical behavior of these compounds (Li et al., 2017).
Potential in Medicinal Chemistry
- The compound's derivatives have shown promise in medicinal chemistry. For instance, Maurya et al. (2012) developed an efficient route for constructing helical 'S' shaped dioxathia- and oxadithiahelicenes using 4,8-dibromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one, which could have implications in drug design due to their unique geometries and electronic structures (Maurya et al., 2012).
Applications in Synthesis of Novel Compounds
- Research has shown that this compound can be used in synthesizing various novel structures. For instance, Reddy et al. (2011) described the synthesis of dibenzo[b,e]oxepines, demonstrating the versatility of 3,4-dihydrobenzo[b]oxepin-5(2H)-one derivatives in forming complex molecular structures (Reddy et al., 2011).
Exploration in Antifungal and Antibacterial Agents
- The derivatives of 4,8-dibromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one have been explored for their antifungal and antibacterial properties. Cao et al. (2019) demonstrated that certain derivatives exhibit selective antifungal activity, suggesting their potential application in developing new therapeutic agents (Cao et al., 2019). Similarly, Kuntala et al. (2015) synthesized benzoxepine-1,2,3-triazole hybrids showing antibacterial properties, particularly against Gram-negative bacteria (Kuntala et al., 2015).
Photopharmacology Applications
- Borys et al. (2022) explored dibenzo[b, f]oxepine derivatives for their potential in photopharmacology. Their study focused on understanding the interaction of these compounds with biological systems, indicating a promising area for further research in controlled drug delivery and targeted therapies (Borys et al., 2022).
Propiedades
IUPAC Name |
4,8-dibromo-3,4-dihydro-2H-1-benzoxepin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Br2O2/c11-6-1-2-7-9(5-6)14-4-3-8(12)10(7)13/h1-2,5,8H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFGXCGHHHBLUMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=CC(=C2)Br)C(=O)C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,8-dibromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(3-formylphenyl)sulfanyl]-N,N-dimethylformamide](/img/structure/B1466032.png)
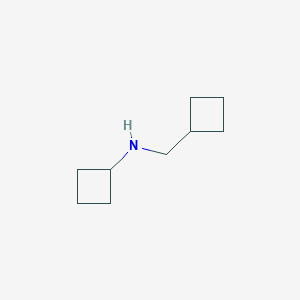
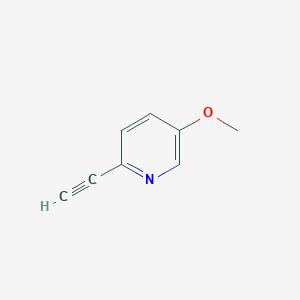

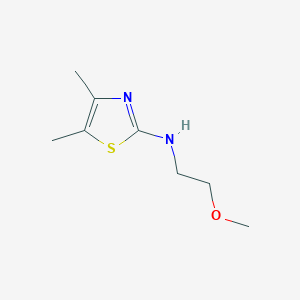


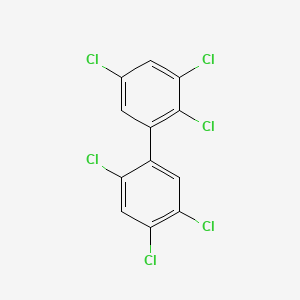
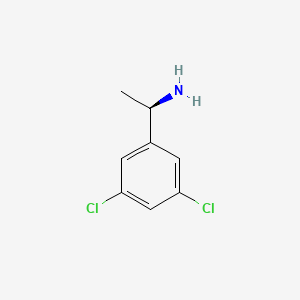
![Ethyl 5-bromobenzo[d]isoxazole-3-carboxylate](/img/structure/B1466046.png)
![5-Bromo-1H-pyrazolo[3,4-B]pyridine-3-carbaldehyde](/img/structure/B1466047.png)
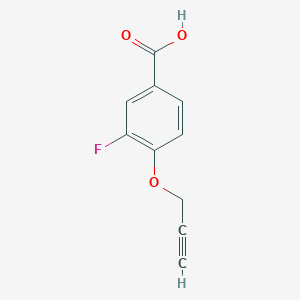
![2-Methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2h,3ah)-dione hydrochloride](/img/structure/B1466052.png)